molecular formula C7H12ClN3O B1422552 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1082584-63-1

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No. B1422552
M. Wt: 189.64 g/mol
InChI Key: VWNSOIQENFQKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound with the IUPAC name 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline . It has a molecular weight of 201.23 . The compound is a white powder at room temperature .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O/c12-9-4-2-1-3-8(9)10-13-11(15-14-10)7-5-6-7/h1-4,7H,5-6,12H2 . The structure of two anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

The compound is a white powder at room temperature . It has a molecular weight of 201.23 .

Scientific Research Applications

Antitumor Activity

  • Novel oxadiazole and trifluoromethylpyridine derivatives, related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine, have been studied for their potential medical applications, particularly in antitumor activity. These compounds showed in vitro anti-cancer activity in a panel of 12 cell lines, indicating their potential in cancer treatment (Maftei et al., 2016).

Polymorphism and Stability

  • A study on 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a compound related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine, focused on its concomitant polymorphic forms. This research highlights the importance of understanding the polymorphism and stability of such compounds, which is crucial for their potential biological activity (Shishkina et al., 2020).

Antimicrobial Activity

  • Oxadiazoles derived from phenylpropionohydrazides, related to the compound , have been synthesized and evaluated for their antimicrobial activity. This study indicates the potential of these compounds in developing new antibacterial and antifungal agents (Fuloria et al., 2009).

Apoptosis Induction and Cancer Treatment

  • A novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a potential anticancer agent. It exhibited activity against several breast and colorectal cancer cell lines. This research emphasizes the role of oxadiazoles in cancer treatment and apoptosis induction (Zhang et al., 2005).

GABAA/Benzodiazepine Receptor Interaction

  • Studies on imidazo[1,5-a]quinoxaline amides and carbamates, including a compound related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine, revealed their high affinity to the GABAA/benzodiazepine receptor. These compounds exhibited a range of intrinsic efficacies, indicating their potential in neurological research (Tenbrink et al., 1994).

Drug Discovery and Target Identification

  • The use of 1,2,4-oxadiazoles in medicinal chemistry as bioisosters of esters and amides, and their application in materials science, highlights the versatility and potential of these compounds in drug discovery and targeted therapeutic applications (Pace et al., 2015).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVOYSXTGRPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Reactant of Route 2
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Reactant of Route 3
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Reactant of Route 4
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Reactant of Route 5
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Reactant of Route 6
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.